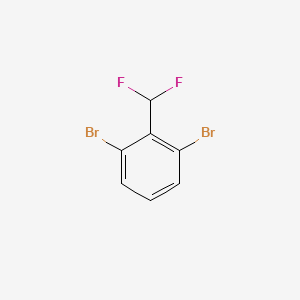

1,3-Dibromo-2-(difluoromethyl)benzene

Description

1,3-Dibromo-2-(difluoromethyl)benzene (CAS: 1204298-57-6) is a halogenated aromatic compound featuring two bromine atoms at the 1- and 3-positions of the benzene ring and a difluoromethyl (-CF₂H) group at the 2-position. This structure combines the steric bulk of bromine with the electron-withdrawing and lipophilicity-enhancing properties of fluorine, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . Its synthesis typically involves palladium-catalyzed cross-coupling or direct halogenation reactions, as seen in analogous compounds . The compound’s reactivity is influenced by the electron-deficient aromatic ring, which directs further substitutions to specific positions, while the bromine atoms enable functionalization via Suzuki or Ullmann couplings .

Properties

IUPAC Name |

1,3-dibromo-2-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNILIILGRHOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184298-00-7 | |

| Record name | 1,3-dibromo-2-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethyl)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of 1,3-dibromo-2-(difluoromethyl)benzene often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-(difluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkyl groups (R-).

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) with a base such as potassium carbonate (K2CO3).

Coupling Reactions: Often performed in the presence of palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF).

Reduction Reactions: Conducted in anhydrous conditions using strong reducing agents.

Major Products:

Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

Coupling Reactions:

Reduction Reactions: Benzene derivatives with reduced bromine content.

Scientific Research Applications

Organic Synthesis Applications

Electrophilic Aromatic Substitution (EAS)

This compound can participate in various EAS reactions, which are crucial for synthesizing more complex organic molecules. The bromine atoms serve as excellent leaving groups, allowing the compound to react with electrophiles such as nitrating agents or alkyl halides, leading to the formation of substituted derivatives.

Cross-Coupling Reactions

1,3-Dibromo-2-(difluoromethyl)benzene can be utilized in cross-coupling reactions such as Suzuki-Miyaura and Negishi reactions. These reactions involve coupling this dibrominated compound with organometallic reagents to form new carbon-carbon bonds, which are essential for constructing intricate molecular architectures in pharmaceuticals and agrochemicals .

Material Science Applications

Polymer Chemistry

The incorporation of 1,3-dibromo-2-(difluoromethyl)benzene into polymer matrices can enhance thermal stability and chemical resistance. Its bromine content allows for further functionalization through radical polymerization techniques, making it a valuable building block in the development of advanced materials .

Fluorinated Materials

Due to the difluoromethyl group, this compound shows potential in creating fluorinated materials that exhibit low surface energy and high hydrophobicity. Such properties are desirable in coatings and surface treatments for various industrial applications .

Pharmaceutical Applications

Drug Development

The unique structural features of 1,3-dibromo-2-(difluoromethyl)benzene make it an attractive candidate in drug design. Its ability to act as a bioisostere for certain functional groups can enhance the pharmacokinetic properties of lead compounds. Research has shown that modifying existing drug scaffolds with this compound can improve efficacy and selectivity against specific biological targets .

Case Study 1: Synthesis of Anticancer Agents

In a study exploring novel anticancer agents, researchers utilized 1,3-dibromo-2-(difluoromethyl)benzene as a key intermediate. The compound was subjected to cross-coupling with various aryl boronic acids to yield a series of fluorinated phenolic compounds that exhibited significant cytotoxic activity against cancer cell lines.

Case Study 2: Development of Fluorinated Polymers

Researchers investigated the use of 1,3-dibromo-2-(difluoromethyl)benzene in synthesizing fluorinated copolymers. The resulting materials demonstrated enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts, making them suitable for high-performance applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-(difluoromethyl)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of bromine and difluoromethyl groups on the benzene ring influences its electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The difluoromethyl group (-CF₂H) in 1,3-Dibromo-2-(difluoromethyl)benzene withdraws electron density from the aromatic ring, enhancing its stability toward electrophilic attacks compared to non-fluorinated analogs like 1,3-dibromobenzene. This property is critical in drug design to resist metabolic degradation .

- For example, 1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9) exhibits reduced steric congestion due to its para-bromine arrangement, enabling easier functionalization .

- Reactivity : Bromine’s superior leaving-group ability (compared to fluorine) makes 1,3-Dibromo-2-(difluoromethyl)benzene more reactive in nucleophilic aromatic substitutions than its difluoro analogs (e.g., 1,3-difluoro-2-(difluoromethyl)benzene) .

Physicochemical Properties

- Lipophilicity: The -CF₂H group increases logP (lipophilicity) compared to non-fluorinated analogs, enhancing membrane permeability in drug candidates .

- Boiling Point : Brominated compounds generally exhibit higher boiling points than chlorinated or fluorinated derivatives due to increased molecular weight and polarizability. For instance, 1,4-Dibromo-2,3-difluorobenzene likely has a higher boiling point than 1,4-dichloro-2,3-difluorobenzene .

Limitations and Challenges

- Regioselectivity: The electron-withdrawing -CF₂H group directs incoming electrophiles to the 4- or 6-positions, limiting flexibility compared to meta-directing groups like -NO₂.

- Synthetic Complexity : Introducing both bromine and -CF₂H groups requires multi-step protocols, as seen in the synthesis of compound 1s in .

Biological Activity

1,3-Dibromo-2-(difluoromethyl)benzene is a halogenated aromatic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its synthesis, biological activities, and potential applications as derived from diverse research findings.

Chemical Structure and Properties

1,3-Dibromo-2-(difluoromethyl)benzene has the following chemical structure:

- Chemical Formula : C₈H₅Br₂F₂

- Molecular Weight : 292.93 g/mol

- IUPAC Name : 1,3-dibromo-2-(difluoromethyl)benzene

The presence of bromine and difluoromethyl groups contributes to its reactivity and biological properties.

Synthesis

The synthesis of 1,3-dibromo-2-(difluoromethyl)benzene typically involves halogenation reactions of suitable precursors. Various methods can be employed, including:

- Electrophilic Aromatic Substitution : Utilizing bromine and difluoromethylating agents.

- Transition Metal Catalysis : Employing palladium or copper catalysts to facilitate the introduction of bromine and difluoromethyl groups.

Antimicrobial Activity

Research indicates that 1,3-dibromo-2-(difluoromethyl)benzene exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 14 | 64 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for cytotoxic effects against cancer cell lines. In vitro studies demonstrated its ability to induce apoptosis in human leukemia cells (HL-60), with a notable IC50 value indicating effective cell growth inhibition:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 5.2 | Induction of caspase-mediated apoptosis |

| U937 | 6.8 | Mitochondrial pathway activation |

Mechanistic studies revealed that treatment with this compound leads to increased cytochrome c release from mitochondria, activating caspase pathways that promote apoptosis .

Environmental Impact

Given its halogenated structure, there are concerns regarding the environmental persistence and toxicity of 1,3-dibromo-2-(difluoromethyl)benzene. Studies assessing its degradation in aquatic environments indicate that it may undergo biotic and abiotic transformations, making it essential to evaluate its ecological effects comprehensively.

Case Studies

- Case Study on Antimicrobial Efficacy : A study assessed the efficacy of 1,3-dibromo-2-(difluoromethyl)benzene against biofilm-forming bacteria. Results showed a significant reduction in biofilm formation at sub-MIC levels, suggesting its potential utility in preventing infections associated with biofilms .

- Case Study on Cancer Cell Lines : Another investigation explored the compound's effects on various cancer cell lines beyond leukemia. It was found to have varying degrees of cytotoxicity across different types, indicating a broader spectrum of activity that warrants further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.